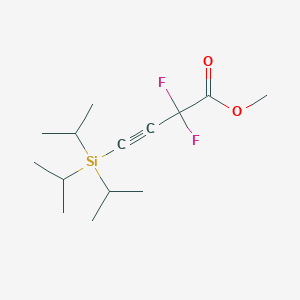

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

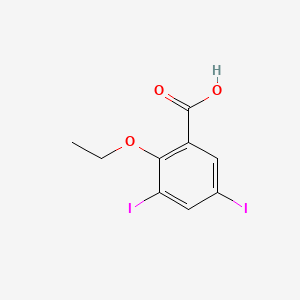

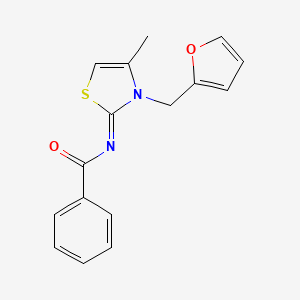

“Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate” is a chemical compound with the CAS Number: 957109-18-1 . It has a molecular weight of 290.43 . The IUPAC name for this compound is methyl 2,2-difluoro-4-(triisopropylsilyl)but-3-ynoate . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key, which is a hashed version of the full InChI, is CDFXKYCSVDCKQQ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, including derivatives like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, are used as building blocks in synthesizing various perfluoroalkylated compounds. These compounds are integral in creating heterocycles, cyclopentadienes, and biphenyls, offering insights into mechanistic aspects of these reactions (Sun et al., 2016).

IRELAND-CLAISEN REARRANGEMENTS : Allenic silyl ketene acetals, formed from substrates like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, undergo [3,3]-Ireland-Claisen rearrangements. This process results in the formation of various substituted methyl dienoates, highlighting the chemical's role in complex molecular transformations (Becker & Krause, 1997).

Nickel-Catalyzed Reductive Coupling : Research demonstrates the effectiveness of nickel-catalyzed reductive coupling involving ynoates, like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, and aldehydes. The study provides a detailed kinetic analysis and supports the idea of dissociation from a nickelacyclopentadiene intermediate in the process (Rodrigo & Guan, 2017).

Diels-Alder Reaction : Difluorinated alkenoates, including derivatives of Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, exhibit remarkable reactivity in Diels-Alder reactions with furan. The study uses density functional theory (DFT) calculations to explore these reactions, which are crucial in organic synthesis and medicinal chemistry (Griffith et al., 2006).

Catalyst-Free Domino Reactions : Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate and its analogs participate in catalyst-free domino reactions, leading to the synthesis of novel furan derivatives. Such reactions are important for creating new molecules with potential applications in various fields (Zhao et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFXKYCSVDCKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)